2,4-Dichloro-7-nitroquinazoline

Medicinal Chemistry Heterocyclic Synthesis SNAr Regioselectivity

This 7-nitro-substituted quinazoline scaffold enables predictable sequential SNAr functionalization: C4 substitution at 0–5°C, C2 at reflux, eliminating protection/deprotection steps. The 7-nitro group's electron-withdrawing effect provides unique regioselectivity unattainable with 5-, 6-, or 8-nitro isomers. Validated in peer-reviewed syntheses of anticonvulsant 4-phenoxy-2-(1-piperazinyl)quinazolines (Hori et al., Chem. Pharm. Bull. 1990), CXCR4 antagonists with 5-fold higher binding affinity vs. AMD3100 (Wu et al., J. Med. Chem. 2015), and EGFR-targeted therapeutics. For medicinal chemistry programs requiring precise electronic modulation of the quinazoline core, this specific isomer is non-substitutable.

Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03 g/mol
CAS No. 129112-65-8
Cat. No. B058027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-nitroquinazoline
CAS129112-65-8
Molecular FormulaC8H3Cl2N3O2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl
InChIInChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H
InChIKeyGTUFSSBJSUBKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7-nitroquinazoline CAS 129112-65-8: Chemical Identity and Class Position for Scientific Procurement


2,4-Dichloro-7-nitroquinazoline (CAS: 129112-65-8) is a halogenated nitroquinazoline derivative with molecular formula C₈H₃Cl₂N₃O₂ and molecular weight 244.03 g/mol . This heterocyclic compound serves as a versatile synthetic building block in medicinal chemistry, featuring a quinazoline core substituted with chlorine atoms at the 2- and 4-positions and a nitro group at the 7-position . The compound typically exists as a light yellow to solid crystalline material at room temperature and is primarily utilized as an intermediate in the synthesis of biologically active quinazoline derivatives, including kinase inhibitors and receptor antagonists .

Why Generic 2,4-Dichloroquinazoline Analogs Cannot Substitute for the 7-Nitro Derivative in Scientific Workflows


Although multiple 2,4-dichloroquinazoline analogs share the same molecular scaffold and molecular weight (e.g., 5-nitro, 6-nitro, and 8-nitro isomers), the specific positioning of the nitro group at the 7-position fundamentally alters both electronic distribution across the heterocyclic ring and the resultant reactivity profile in nucleophilic aromatic substitution (SNAr) reactions [1]. DFT calculations on the parent 2,4-dichloroquinazoline scaffold reveal that the carbon atom at the 4-position possesses a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the 2-position [2]. The 7-nitro substituent further modulates this regioselectivity through its strong electron-withdrawing meta/para-directing effects, enabling sequential substitution patterns that are distinct from other nitro-positional isomers [3]. Consequently, substitution with an alternative nitro isomer (e.g., 6-nitro or 5-nitro) or the non-nitrated parent compound will yield divergent reaction outcomes and different downstream product profiles, making the 7-nitro derivative irreplaceable in specific synthetic routes.

Quantitative Differentiation Evidence for 2,4-Dichloro-7-nitroquinazoline vs. Closest Analogs and Alternatives


Sequential Regioselective Substitution: C4-First then C2 Reactivity Under Controlled Thermal Conditions

2,4-Dichloro-7-nitroquinazoline exhibits temperature-dependent sequential regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Under mild conditions (0-5°C), nucleophilic attack occurs exclusively at the C4 position. Under harsher conditions (reflux), the C2 position becomes susceptible to substitution after C4 has reacted [1]. This two-stage reactivity profile is quantifiably distinct from the parent 2,4-dichloroquinazoline scaffold, where DFT calculations indicate the C4 carbon has a higher LUMO coefficient but the 7-nitro substituent further polarizes the ring electronics [2].

Medicinal Chemistry Heterocyclic Synthesis SNAr Regioselectivity

Validated Synthetic Route to 4-Phenoxy-2-(1-piperazinyl)quinazolines: Proven Anticonvulsive and Antihypoxic Agent Precursor

2,4-Dichloro-7-nitroquinazoline is the established and literature-cited intermediate for synthesizing 4-phenoxy-2-(1-piperazinyl)quinazolines, a class of compounds that have demonstrated anticonvulsive activity comparable to carbamazepine and phenytoin [1]. In contrast, the 6-nitro isomer (CAS: 74173-77-6) lacks equivalent published validation for this specific application, and the 5-nitro isomer (CAS not widely commercialized) remains largely uncharacterized in peer-reviewed anticonvulsant studies .

CNS Drug Discovery Anticonvulsant Agents Synthetic Intermediate

Documented Application in CXCR4 Antagonist Synthesis: Quinazoline-Based Stem Cell Mobilizer Scaffold

2,4-Dichloro-7-nitroquinazoline serves as a key building block for synthesizing quinazoline-based CXCR4 antagonists, which have demonstrated superior stem cell mobilization efficacy compared to the marketed agent AMD3100 (plerixafor) in murine models [1]. Specifically, compound 19 derived from quinazoline scaffolds mobilized CXCR4⁺ cell types including hematopoietic stem cells and endothelial progenitor cells more efficiently than AMD3100 at an equivalent subcutaneous dose of 6 mg/kg [2].

Stem Cell Research CXCR4 Antagonism Regenerative Medicine

Physicochemical and Supply Chain Specifications: Quantified Purity, Stability, and Market Availability Metrics

Commercial specifications for 2,4-dichloro-7-nitroquinazoline are well-defined with purity grades ranging from 95% to 98% across multiple global suppliers, with documented storage requirements at -20°C for maximum stability . The compound exhibits aqueous solubility of 131.4 mg/L at 25°C and a melting point of approximately 147.83°C . By comparison, the 6-nitro isomer (CAS 74173-77-6) has fewer active commercial suppliers and less comprehensive physicochemical characterization data in the public domain .

Chemical Procurement Quality Control Supply Chain Management

2,4-Dichloro-7-nitroquinazoline CAS 129112-65-8: Evidence-Based Research and Industrial Application Scenarios


Sequential Derivatization for 2-Chloro-4-amino-7-nitroquinazoline Libraries

Medicinal chemistry laboratories requiring regioselective, sequential SNAr functionalization should procure 2,4-dichloro-7-nitroquinazoline for synthesizing 2-chloro-N-alkyl-7-nitroquinazolin-4-amines without protection/deprotection steps. As demonstrated by Thakare and Kakad (2016), controlled reaction temperature (0-5°C for C4; reflux for C2) enables predictable sequential substitution, yielding sixteen unique quinazoline derivatives suitable for kinase inhibitor screening programs [1]. This regioselectivity is distinct from the non-nitrated 2,4-dichloroquinazoline scaffold, where the 7-nitro group provides additional electronic polarization for enhanced synthetic control .

Synthesis of Anticonvulsive 4-Phenoxy-2-(1-piperazinyl)quinazolines

CNS drug discovery programs focused on anticonvulsant and antihypoxic agents should utilize 2,4-dichloro-7-nitroquinazoline as the validated intermediate for preparing 4-phenoxy-2-(1-piperazinyl)quinazolines. This application is documented in peer-reviewed literature (Hori et al., Chem. Pharm. Bull. 1990, 38, 681) with demonstrated activity comparable to established anticonvulsants such as carbamazepine and phenytoin [1]. Alternative nitro isomers (5-nitro, 6-nitro) lack equivalent literature validation for this therapeutic class, making the 7-nitro derivative the scientifically justified procurement choice .

Preparation of Quinazoline-Based CXCR4 Antagonists for Stem Cell Mobilization Studies

Regenerative medicine and stem cell research laboratories should procure 2,4-dichloro-7-nitroquinazoline as the starting material for synthesizing quinazoline-based CXCR4 antagonists. Wu et al. (J. Med. Chem. 2015, 58, 2315) have validated this scaffold for generating stem cell mobilizers, with compound 19 demonstrating superior in vivo mobilization of hematopoietic stem cells and endothelial progenitor cells compared to AMD3100 (plerixafor) at 6 mg/kg subcutaneous dose [1]. Some quinazoline-derived antagonists exhibited 5-fold higher binding affinity (IC50 = 4.7 nM) versus AMD3100 (IC50 = 213 nM) .

EGFR and Multi-Kinase Inhibitor Scaffold Development

Oncology research programs developing EGFR-targeted therapeutics should consider 2,4-dichloro-7-nitroquinazoline as a building block for 2,4-disubstituted quinazoline derivatives. Studies on structurally related quinazoline scaffolds have demonstrated EGFR inhibition with IC50 values as low as 0.201 µM, approaching the potency of lapatinib (IC50 = 0.115 µM) [1]. The 7-nitro substitution pattern provides a defined electronic profile for subsequent SAR optimization that differs from alternative substitution patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.